4'-Bromo-2'-fluoro-6'-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2’-fluoro-6’-nitroacetophenone is an organic compound with the molecular formula C8H5BrFNO3 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-6’-nitroacetophenone typically involves multi-step reactions starting from acetophenone derivatives. One common method includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of 4’-Bromo-2’-fluoro-6’-nitroacetophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2’-fluoro-6’-nitroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetophenone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 4’-Bromo-2’-fluoro-6’-aminoacetophenone.
Oxidation: Formation of 4’-Bromo-2’-fluoro-6’-nitrobenzoic acid.
Scientific Research Applications
4’-Bromo-2’-fluoro-6’-nitroacetophenone is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-6’-nitroacetophenone involves its interaction with biological molecules. For instance, it can act as an alkylating agent, binding to nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, as seen in studies involving cytochrome P-450 . The presence of the nitro group also allows for redox reactions, which can further modulate its biological activity.
Comparison with Similar Compounds
- 2-Bromo-4’-nitroacetophenone
- 4’-Bromo-2’-fluoroacetophenone
- 4’-Bromo-2’-nitroacetophenone
Comparison: 4’-Bromo-2’-fluoro-6’-nitroacetophenone is unique due to the simultaneous presence of bromine, fluorine, and nitro groupsFor example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain pharmaceutical applications .
Properties
Molecular Formula |
C8H5BrFNO3 |
---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
InChI Key |
JMNFEPUGQNYRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.